molecular formula C12H22N2O B8108302 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one

Cat. No.: B8108302
M. Wt: 210.32 g/mol
InChI Key: TZJMGAIULMOCDR-MNOVXSKESA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one is a complex organic compound belonging to the class of polyfunctional hexahydropyrrolo[3,4-b]pyrroles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one can be achieved through a highly chemo- and stereoselective Hantzsch-type domino process. This involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . The reaction conditions typically include the use of nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce fully hydrogenated forms .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one stands out due to its specific structural configuration and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-4-methylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9(2)3-4-12(15)14-7-10-5-6-13-11(10)8-14/h9-11,13H,3-8H2,1-2H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJMGAIULMOCDR-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC(=O)N1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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